![molecular formula C19H14INO2 B12540317 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide CAS No. 652138-22-2](/img/structure/B12540317.png)
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide typically involves a multicomponent reaction. One common method is the one-pot synthesis, which includes the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields the desired product with high purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Applications De Recherche Scientifique
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA-PK and topoisomerase II, which are involved in DNA replication and repair processes . This inhibition leads to the disruption of cellular functions, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide can be compared with other naphthopyran derivatives, such as:
1H-Naphtho[2,1-b]pyran derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrano[2,3-h]coumarin derivatives: These compounds also exhibit diverse biological activities and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure and the combination of biological activities it exhibits, making it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
652138-22-2 |
|---|---|
Formule moléculaire |
C19H14INO2 |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
2-(1-methylpyridin-1-ium-4-yl)benzo[h]chromen-4-one;iodide |
InChI |
InChI=1S/C19H14NO2.HI/c1-20-10-8-14(9-11-20)18-12-17(21)16-7-6-13-4-2-3-5-15(13)19(16)22-18;/h2-12H,1H3;1H/q+1;/p-1 |
Clé InChI |
QIBARWZOSWOBRB-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
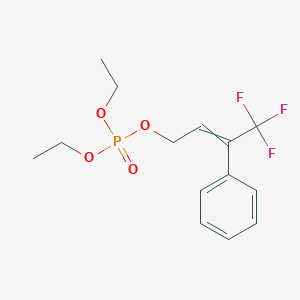

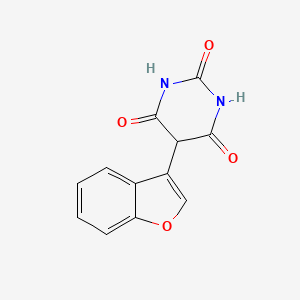
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
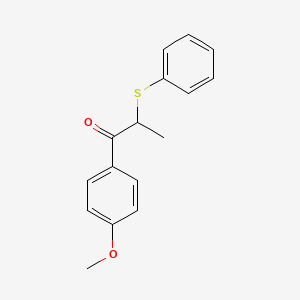
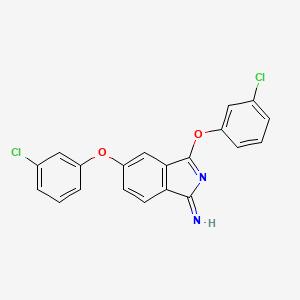
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
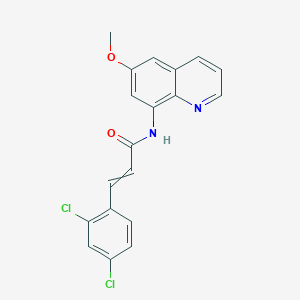
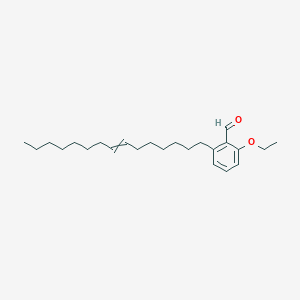
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)

